
4-氯-6-氟-2-苯基喹唑啉
描述
4-Chloro-6-fluoro-2-phenylquinazoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinazoline derivatives, including 4-Chloro-6-fluoro-2-phenylquinazoline, are known for their diverse biological activities and are considered important scaffolds in medicinal chemistry .
科学研究应用
4-Chloro-6-fluoro-2-phenylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Medicine: Quinazoline derivatives, including 4-Chloro-6-fluoro-2-phenylquinazoline, have shown potential as anticancer agents, particularly in inhibiting receptor tyrosine kinases involved in tumor growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
4-Chloro-6-fluoro-2-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities Quinazoline derivatives are known to exhibit analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
The structure-activity relationship (sar) study showed that the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis . This suggests that the compound interacts with its targets to inhibit certain biological processes, leading to a reduction in inflammation.
Biochemical Pathways
Given the wide range of biological activities associated with quinazoline derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
The compound’s analgesic and anti-inflammatory activities suggest that it may help to reduce pain and inflammation .
准备方法
The synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline can be achieved through various synthetic routes. One common method involves the N-arylation of 4-chloroquinazolines using microwave irradiation in a THF/H2O mixture. This method is efficient and compatible with various substituted anilines, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-Chloro-6-fluoro-2-phenylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include various nucleophiles and bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
相似化合物的比较
4-Chloro-6-fluoro-2-phenylquinazoline can be compared with other quinazoline derivatives, such as:
4-Anilinoquinazolines: These compounds are known for their anticancer properties and ability to inhibit receptor tyrosine kinases.
6-Bromo-4-chloro-2-phenylquinazoline: This compound has similar chemical properties but differs in its halogen substitution pattern, which can affect its biological activity.
4-Chloro-6-iodo-2-phenylquinazoline: Another similar compound with different halogen substitutions, leading to variations in reactivity and biological effects.
属性
IUPAC Name |
4-chloro-6-fluoro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUZXWPJLYAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674259 | |
| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-09-8 | |
| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
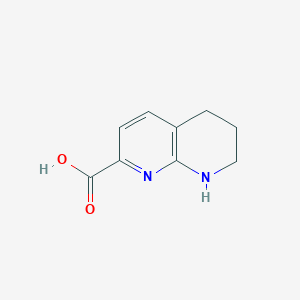
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
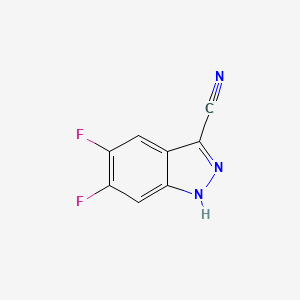
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
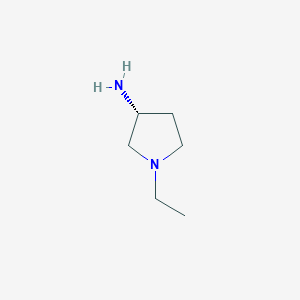

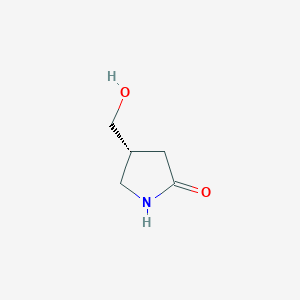
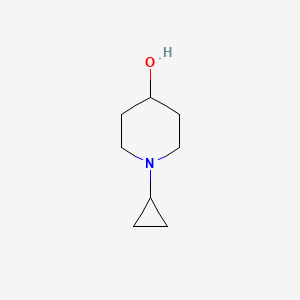
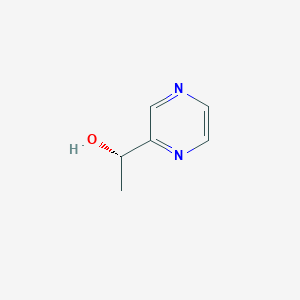
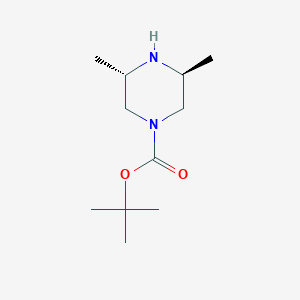
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)
